molecular formula C15H18N2OS B10969276 4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine

Cat. No.: B10969276
M. Wt: 274.4 g/mol
InChI Key: RVELYXVHXLKVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound that features a thiazole ring and a morpholine moiety. The thiazole ring is known for its diverse biological activities, while the morpholine ring is often used in medicinal chemistry for its pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or morpholine rings .

Scientific Research Applications

4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The morpholine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to the combination of the thiazole and morpholine rings, which confer both biological activity and favorable pharmacokinetic properties. This dual functionality makes it a valuable compound in various fields of research and application .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]morpholine

InChI

InChI=1S/C15H18N2OS/c1-12-3-2-4-13(9-12)15-16-14(11-19-15)10-17-5-7-18-8-6-17/h2-4,9,11H,5-8,10H2,1H3

InChI Key

RVELYXVHXLKVHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCOCC3

Origin of Product

United States

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